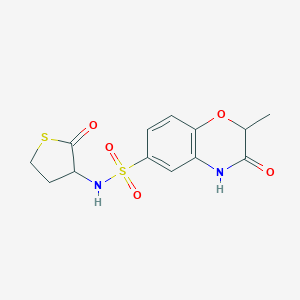
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) pathways. By inhibiting BTK, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide disrupts the survival and proliferation of cancer cells and modulates the immune response in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments include its high potency, selectivity, and oral bioavailability. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, the limitations of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide research. One potential area of research is the development of combination therapies that involve 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and other targeted therapies or immunotherapies. Another area of research is the evaluation of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in clinical trials for various types of cancer, autoimmune diseases, and inflammatory disorders. Finally, the identification of biomarkers that can predict the response to 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment may also be an important area of research.
Métodos De Síntesis
The synthesis of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-amino-4-methyl-6-nitrophenol with 3-chloro-2-hydroxypropylsulfonamide, followed by reduction with sodium borohydride to yield 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. The purity of the compound is then improved through recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Propiedades
Nombre del producto |
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
Fórmula molecular |
C13H14N2O5S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methyl-3-oxo-N-(2-oxothiolan-3-yl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-7-12(16)14-10-6-8(2-3-11(10)20-7)22(18,19)15-9-4-5-21-13(9)17/h2-3,6-7,9,15H,4-5H2,1H3,(H,14,16) |
Clave InChI |
FIDIHYAGUPTABQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
SMILES canónico |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)

![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)